1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring, a sulfonyl group, and a piperidine carboxamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and coupling with the piperidine carboxamide. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Sulfonylation: The pyrazole ring is then sulfonylated using reagents like sulfonyl chlorides under basic conditions.
Coupling with Piperidine Carboxamide: The final step involves coupling the sulfonylated pyrazole with a piperidine carboxamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques like continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE: Shares the pyrazole and sulfonyl groups but differs in the piperidine moiety.
HYDRAZINE-COUPLED PYRAZOLES: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
3(5)-SUBSTITUTED PYRAZOLES: Explored for their structural and chemical properties.
Uniqueness
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. Its versatility in various scientific applications further highlights its uniqueness.
Properties
Molecular Formula |
C16H22N4O4S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-(furan-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H22N4O4S/c1-12-15(10-18-19(12)2)25(22,23)20-7-3-5-13(11-20)16(21)17-9-14-6-4-8-24-14/h4,6,8,10,13H,3,5,7,9,11H2,1-2H3,(H,17,21) |
InChI Key |
LMLDAVGSEQIHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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